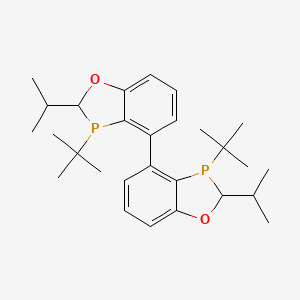
azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex organic compound that features an indole derivative and a cyclohexyl phosphate group. This compound is notable for its applications in biochemical assays, particularly as a substrate for alkaline phosphatase in various detection methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate typically involves the following steps:
Preparation of the Indole Derivative: The indole nucleus is synthesized through electrophilic substitution reactions, where the indole ring undergoes bromination and chlorination to introduce the 5-bromo and 4-chloro substituents.
Formation of the Cyclohexyl Phosphate: The cyclohexyl ring is functionalized with hydroxyl groups through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:
Batch Processing: Sequential addition of reagents and intermediates in controlled environments.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: The compound can be reduced to modify the functional groups on the cyclohexyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorine (Cl2).
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Modified cyclohexyl derivatives.
Substitution Products: Halogenated indole derivatives.
Scientific Research Applications
Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is widely used in scientific research, including:
Mechanism of Action
The compound acts as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. Upon enzymatic action, the phosphate group is cleaved, resulting in a colorimetric or fluorometric change that can be detected and quantified. This mechanism is widely utilized in various biochemical assays to measure enzyme activity and detect specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Another indole derivative used as a substrate for alkaline phosphatase.
Nitro Blue Tetrazolium (NBT): Often used in combination with indole derivatives for colorimetric detection.
Uniqueness
Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is unique due to its combination of an indole derivative and a cyclohexyl phosphate group, which enhances its stability and reactivity in biochemical assays. This makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFQQHVVHCJEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

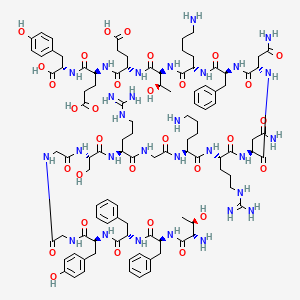
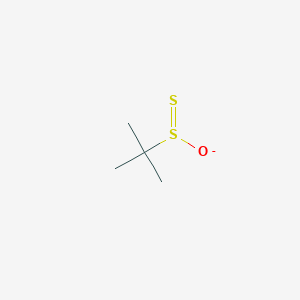
![[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside](/img/structure/B13388524.png)
![Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate](/img/structure/B13388526.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388531.png)
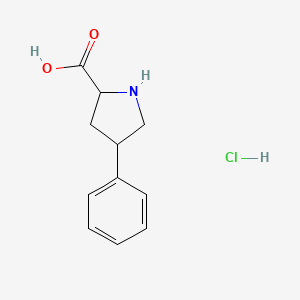
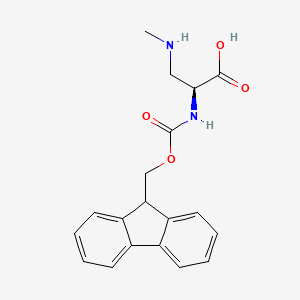
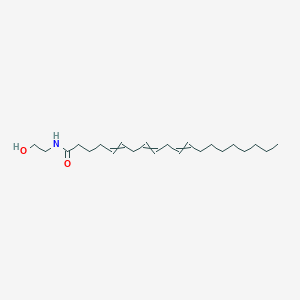
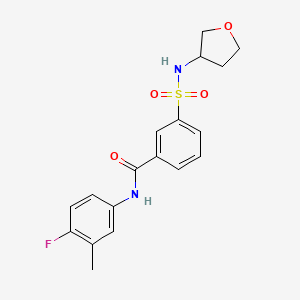
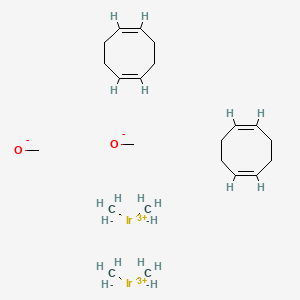
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)
![1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388599.png)
